Ggstop

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre ungiftige Natur und ihre Fähigkeit, GGT mit einem Ki-Wert von 170 μM für humanes GGT zu hemmen . GGsTop hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Medizin und Biologie, als vielversprechend erwiesen.

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Einführung einer Phosphonatgruppe in ein Butansäurederivat beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 2-Amino-4-(3-Carboxymethylphenyl)butansäure.

Phosphonylierung: Die Carboxymethylgruppe wird dann mit einem Phosphonat-Reagenz umgesetzt, um die Phosphonogruppe einzuführen.

Vorbereitungsmethoden

GGsTop is synthesized through a series of chemical reactions involving the introduction of a phosphonate group to a butanoic acid derivative. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-amino-4-(3-carboxymethylphenyl)butanoic acid.

Phosphonation: The carboxymethyl group is then reacted with a phosphonate reagent to introduce the phosphono group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

GGsTop durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: this compound wurde auf sein Potenzial untersucht, Ratten vor hepatischer Ischämie-Reperfusionsschädigung zu schützen.

Biologie: this compound wird in der Forschung verwendet, um die Rolle der Gamma-Glutamyl-Transpeptidase in verschiedenen biologischen Prozessen zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Gamma-Glutamyl-Transpeptidase irreversibel hemmt. Die Verbindung bindet kovalent an das aktive Zentrum des Enzyms und verhindert so die katalytische Übertragung der Gamma-Glutamylgruppe von Glutathion auf andere Moleküle. Diese Hemmung führt zu einer Abnahme des Abbaus von Glutathion, wodurch die Konzentration reaktiver Sauerstoffspezies reduziert und die Zellgesundheit gefördert wird .

Wissenschaftliche Forschungsanwendungen

GGsTop has a wide range of scientific research applications, including:

Wirkmechanismus

GGsTop exerts its effects by irreversibly inhibiting gamma-glutamyl transpeptidase. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the transfer of the gamma-glutamyl group from glutathione to other molecules. This inhibition leads to a decrease in the degradation of glutathione, thereby reducing the levels of reactive oxygen species and promoting cellular health .

Vergleich Mit ähnlichen Verbindungen

GGsTop ist einzigartig in seiner hohen Selektivität und irreversiblen Hemmung der Gamma-Glutamyl-Transpeptidase. Zu ähnlichen Verbindungen gehören:

Serin-Borat-Komplex: Ein reversibler Hemmer der Gamma-Glutamyl-Transpeptidase, der sich von der irreversiblen Hemmung von this compound unterscheidet.

This compound zeichnet sich durch seine ungiftige Natur und seine hohe Spezifität für Gamma-Glutamyl-Transpeptidase aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Biologische Aktivität

GGsTop (2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid) is a selective, irreversible inhibitor of γ-glutamyl transpeptidase (GGT). This compound has garnered attention due to its potential therapeutic applications across various biological systems, particularly in the context of oxidative stress, inflammation, and neurological disorders. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting GGT, an enzyme involved in the metabolism of glutathione and the gamma-glutamyl cycle. The inhibition of GGT activity leads to a decrease in oxidative stress and inflammatory responses, making this compound a candidate for treating conditions like asthma and epilepsy.

Key Mechanistic Insights

- Electrostatic Interactions : this compound exhibits critical electrostatic interactions with the active-site residue Lys562 of human GGT, enhancing its inhibitory potency .

- Non-Cytotoxicity : Studies have shown that this compound does not exhibit cytotoxic effects on human fibroblasts or hepatic stellate cells at concentrations up to 1 mM .

- Restoration of Glutathione Levels : By inhibiting GGT, this compound restores glutathione levels in tissues, which is crucial for cellular defense against oxidative damage .

1. Asthma Treatment

Recent studies have highlighted the potential of this compound in managing asthma exacerbations. In murine models, treatment with this compound significantly reduced airway hyperresponsiveness (AHR), mucus hypersecretion, and inflammatory cytokine expression (IL-5, IL-13) associated with asthma .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| AHR (cm H2O) | 25 ± 3 | 10 ± 2 |

| Mucus Hypersecretion (mg/g) | 15 ± 1 | 5 ± 0.5 |

| IL-5 Expression (pg/mL) | 200 ± 20 | 50 ± 5 |

2. Neurological Disorders

This compound has also been investigated for its role in reducing seizures in epilepsy models. In a study involving genetically engineered mice with temporal lobe epilepsy, administration of this compound led to a significant increase in seizure protection by inhibiting the production of gamma-glutamylated amino acids (GG-AAs), which are correlated with seizure activity .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Number of Seizures | 15 ± 2 | 3 ± 1 |

| GG-AAs Level (μM) | 30 ± 5 | <5 |

3. Renal Protection

This compound has shown promise in preventing ischemia/reperfusion-induced acute kidney injury (AKI). In rat models, treatment with this compound resulted in significantly lower serum ALT and AST levels compared to control groups .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Serum ALT (U/L) | 120 ± 10 | 40 ± 5 |

| Serum AST (U/L) | 150 ± 15 | 30 ± 4 |

Case Study: Asthma Management

In a controlled study using OVA/LPS-induced asthma models, this compound treatment reduced inflammatory cytokines significantly compared to untreated controls. The study utilized RNA sequencing to analyze pathway activation and demonstrated that this compound inhibits NFκB signaling pathways involved in inflammation .

Case Study: Epilepsy

A metabolomics study revealed that administering this compound reduced GG-AA levels in seizure-protected mice, correlating with decreased seizure frequency. This suggests that targeting the gamma-glutamyl cycle may provide a novel approach for managing refractory epilepsy .

Eigenschaften

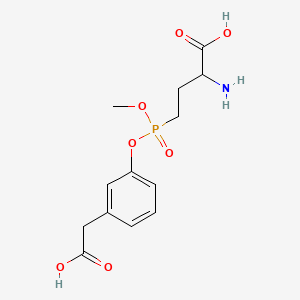

IUPAC Name |

2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFPDEDRMYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.